Methyl 4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylate
Overview
Description
“Methyl 4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylate” is a chemical compound with the molecular formula C10H9O4 . It has an average mass of 193.177 Da and a monoisotopic mass of 193.050629 Da .
Synthesis Analysis
The synthesis of similar compounds involves the reaction of resorcinol and potassium hydroxide in a methanol solution with hydrogen under the action of active nickel to generate potassium 3-ketocyclohex-1-enolate . This is then cyclized with ethyl bromopyruvate under alkaline conditions, and then acidified to obtain the final product .Molecular Structure Analysis
The molecular structure of “Methyl 4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylate” can be represented by the InChI code: 1S/C10H10O4/c1-5-8-6(11)3-2-4-7(8)14-9(5)10(12)13/h2-4H2,1H3,(H,12,13) .Physical And Chemical Properties Analysis
“Methyl 4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylate” is a solid compound . The predicted boiling point is 410.0±45.0 °C, and the predicted density is 1.345±0.06 g/cm3 . The pKa is predicted to be 3.12±0.20 .Scientific Research Applications
Anticancer Activity
Benzofuran derivatives have been studied for their potential anticancer properties. A series of benzofuran compounds, including those related to Methyl 4-oxo-tetrahydrobenzofuran, have shown promising activity against various cancer cell lines. For instance, compounds synthesized through microwave-assisted synthesis demonstrated significant anticancer activity against the human ovarian cancer cell line A2780 . This suggests that Methyl 4-oxo-tetrahydrobenzofuran could be a valuable scaffold for developing new anticancer agents.
Antiviral Agents
The structural motif of benzofuran is present in natural products with antiviral activities. Research indicates that benzofuran derivatives can be effective against viruses such as the hepatitis C virus. Novel benzofuran compounds have been discovered with potent anti-hepatitis C activity, highlighting the potential of Methyl 4-oxo-tetrahydrobenzofuran as a lead compound for developing new antiviral drugs .
Antibacterial Properties
Benzofuran derivatives are also known for their antibacterial properties. The bioactivity of these compounds makes them suitable candidates for the development of new antibacterial agents. The diverse pharmacological activities of benzofuran compounds, including antibacterial effects, are a subject of ongoing research .
Antioxidative Effects
Studies have shown that most benzofuran compounds possess strong antioxidative activities. These properties are crucial in combating oxidative stress, which is implicated in various diseases, including neurodegenerative disorders and aging. Methyl 4-oxo-tetrahydrobenzofuran could serve as a core structure for antioxidants used in therapeutic interventions .
Synthesis of Complex Benzofuran Systems
The synthesis of complex benzofuran systems is an area of interest in organic chemistry. Methyl 4-oxo-tetrahydrobenzofuran can be used as an intermediate in the construction of polycyclic benzofuran compounds. Innovative methods, such as free radical cyclization cascades, have been developed to synthesize these complex structures, which are challenging to prepare .
Drug Development and Medicinal Chemistry
Benzofuran rings are a fundamental structural unit in many biologically active natural medicines and synthetic chemical materials. Methyl 4-oxo-tetrahydrobenzofuran, with its benzofuran ring, is a key intermediate in the synthesis of various drugs and clinical drug candidates. Its broad range of clinical uses indicates the diverse pharmacological activities of this series of compounds .
Mechanism of Action
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Methyl 4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylate are not well-studied. Its impact on bioavailability is also unknown. The compound has a molecular weight of 194.184 and a density of 1.3±0.1 g/cm3 , which may influence its pharmacokinetic properties.
properties
IUPAC Name |
methyl 4-oxo-6,7-dihydro-5H-1-benzofuran-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O4/c1-13-10(12)6-5-14-8-4-2-3-7(11)9(6)8/h5H,2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUJPFGJZTCKZGG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=COC2=C1C(=O)CCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00467598 | |
Record name | Methyl 4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00467598 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylate | |
CAS RN |
82584-78-9 | |
Record name | Methyl 4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00467598 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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